molecular formula C22H29BrClNO B1439873 3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219964-67-6

3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1439873
CAS No.: 1219964-67-6
M. Wt: 438.8 g/mol
InChI Key: IKLKIWVBSLMHML-UHFFFAOYSA-N
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Description

3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride is a complex organic compound with a unique structure that includes a brominated aromatic ring, a piperidine ring, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps, including the bromination of an aromatic ring, the formation of a phenoxyethyl group, and the incorporation of a piperidine ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes rigorous purification steps to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

3-[2-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrNO.ClH/c1-22(2,18-8-4-3-5-9-18)19-10-11-21(20(23)15-19)25-14-12-17-7-6-13-24-16-17;/h3-5,8-11,15,17,24H,6-7,12-14,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLKIWVBSLMHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCCNC3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
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3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 3
3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 4
3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 5
3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 6
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3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

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